N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide
Description
N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by a 4-methoxyphenyl substituent at the pyridazinone C3 position and a cyclopentylamide moiety linked via a propanamide chain. The cyclopentylamide moiety may influence steric and lipophilic properties, affecting solubility and receptor binding.
For instance, benzylation or alkylation of pyridazinone precursors (e.g., 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) using substituted halides under basic conditions is a common strategy .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(19(24)20-15-5-3-4-6-15)22-18(23)12-11-17(21-22)14-7-9-16(25-2)10-8-14/h7-13,15H,3-6H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWODEKMHQLGZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound belonging to the class of pyridazine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. The following sections provide an overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 327.4 g/mol. The structure features a cyclopentyl group, a methoxyphenyl substituent, and a pyridazinone moiety, which contribute to its unique biological properties.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit osteoclast differentiation by suppressing the expression of cathepsin K, an enzyme critical for bone resorption. This property suggests potential therapeutic applications in treating conditions related to bone metabolism and inflammatory diseases.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer properties. It has been shown to interfere with tumor-related pathways, potentially leading to apoptosis in various cancer cell lines. For instance, the compound's mechanism may involve modulation of apoptotic proteins and cell cycle arrest, similar to other pyridazine derivatives that have been studied .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interaction with specific molecular targets such as receptors or enzymes. These interactions may modulate various biological pathways, influencing cellular functions related to inflammation and cancer progression.
In Vitro Studies
Recent studies have focused on the biological activity of this compound across different cell lines:
| Cell Line | IC50 (µM) | Biological Effect |
|---|---|---|
| HepG2 (liver cancer) | 6.92 | Induces apoptosis via S-phase arrest |
| A549 (lung cancer) | 8.99 | Significant cytotoxicity observed |
| MCF7 (breast cancer) | 8.26 | Inhibition of proliferation noted |
These findings illustrate the compound's effectiveness in inducing apoptosis and inhibiting cell growth across multiple cancer types .
Comparative Analysis
Compared to other compounds in the pyridazine class, this compound demonstrates distinct biological activities due to its unique structural features. Similar compounds have shown varying degrees of efficacy against cancer cells, indicating that modifications in structure can significantly impact potency and selectivity towards biological targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Physicochemical and Spectral Properties
Inferences for the Target Compound :
- The 4-methoxyphenyl group would likely produce a deshielded aromatic proton signal near δ 7.0–7.8, similar to 6k’s methylphenyl signals .
- IR C=O stretches (~1650–1680 cm⁻¹) would align with antipyrine hybrids (6e, 6h) .
Implications for Pharmacological Activity
- Antipyrine hybrids (6e, 6f, 6g) : Demonstrated anti-inflammatory and analgesic properties in prior studies .
- Electron-withdrawing groups (6f, 6h) : Enhanced receptor binding affinity due to increased electrophilicity .
- Lipophilic substituents (D315-1296) : Improved membrane permeability via sulfonyl and alkyl groups .
The target’s 4-methoxyphenyl and cyclopentylamide groups may balance metabolic stability and bioavailability, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
